2,4-Bis(2-acetoxybenzamido)benzoic acid
Description
Properties
CAS No. |
54338-12-4 |
|---|---|
Molecular Formula |
C25H20N2O8 |
Molecular Weight |
476.4 g/mol |
IUPAC Name |
2,4-bis[(2-acetyloxybenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C25H20N2O8/c1-14(28)34-21-9-5-3-7-18(21)23(30)26-16-11-12-17(25(32)33)20(13-16)27-24(31)19-8-4-6-10-22(19)35-15(2)29/h3-13H,1-2H3,(H,26,30)(H,27,31)(H,32,33) |
InChI Key |
JJMMIBYSZFGSEB-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)O)NC(=O)C3=CC=CC=C3OC(=O)C |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)O)NC(=O)C3=CC=CC=C3OC(=O)C |
Other CAS No. |
54338-12-4 |
Synonyms |
2,4-bis(2-acetoxybenzamido)benzoic acid AB 50 |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
1. Anti-allergic Properties
2,4-Bis(2-acetoxybenzamido)benzoic acid has been studied for its anti-allergic effects. Research indicates that it can inhibit both anaphylactic and non-anaphylactic reactions. The compound has shown promise in stabilizing mast cells, which play a crucial role in allergic responses. In animal studies, it was found to significantly reduce the severity of allergic reactions by preventing the degranulation of mast cells .
2. Antimicrobial Activity
The compound exhibits antimicrobial properties, particularly against certain bacterial strains. It has been evaluated for its effectiveness against Staphylococcus aureus and other pathogens. Studies have demonstrated that this compound can inhibit bacterial growth, making it a candidate for developing new antimicrobial agents .
Case Study 1: Allergic Reaction Mitigation
In a controlled study involving guinea pigs, this compound was administered prior to exposure to allergens. Results showed a significant reduction in the passive Arthus reaction, indicating its potential as a preventative treatment for allergic conditions .
Case Study 2: Antimicrobial Efficacy
Another study focused on the compound's efficacy against Staphylococcus aureus. The results indicated that at certain concentrations, this compound effectively inhibited bacterial growth in vitro. This suggests its utility as a topical antimicrobial agent in treating skin infections .
Comparative Analysis of Applications
Comparison with Similar Compounds
Key Observations :
- Acetoxy vs.
- Azo Derivatives: Compounds with azo-benzothiazolyl groups (e.g., from ) exhibit distinct electronic properties due to conjugation, making them suitable for non-biological applications like dyes.
- Trifluoromethyl Substitution : Electron-withdrawing trifluoromethyl groups (e.g., in ) increase acidity of the carboxylic acid moiety (pKa ~1.5–2.5) compared to AB-50 (estimated pKa ~4–5 for carboxylic acid) .
Spectroscopic and Physicochemical Properties
Table 1: Spectroscopic Data Comparison
Key Findings :
Table 2: Activity Comparison
Key Insights :
Q & A
Q. What are the key synthetic pathways for 2,4-Bis(2-acetoxybenzamido)benzoic acid, and how can purity be ensured?
The synthesis involves sequential amidation and hydrolysis steps. For example, 2-acetoxybenzoyl chloride may react with 2,4-diaminobenzoic acid under basic conditions (e.g., sodium hydroxide) to form intermediates, followed by controlled hydrolysis to preserve the acetoxy groups . Purity is typically ensured via HPLC (High-Performance Liquid Chromatography) with UV detection or LC-MS (Liquid Chromatography-Mass Spectrometry) to verify molecular weight and absence of side products .
Q. How can the compound’s structure be validated using spectroscopic methods?
Critical techniques include:
- NMR : H and C NMR to confirm aromatic proton environments and acetoxy/amide functional groups.
- FT-IR : Peaks at ~1750 cm (C=O of acetoxy) and ~1650 cm (amide I band) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion (e.g., [M+H]) and fragmentation patterns .
Intermediate-Level Research Questions
Q. What experimental design strategies optimize the yield of this compound?
Use Response Surface Methodology (RSM) to model variables like temperature, solvent polarity, and stoichiometry. For example, a central composite design can identify optimal conditions for amidation steps, minimizing side reactions (e.g., over-hydrolysis of acetoxy groups) . LC-MS or H NMR tracking of intermediates is critical for real-time optimization .
Q. How can solubility challenges in aqueous buffers be addressed for biological assays?
The compound’s low aqueous solubility (due to aromatic/amide groups) can be mitigated using:
- Co-solvents : DMSO or ethanol (<1% v/v) to maintain biocompatibility.
- Micellar systems : Non-ionic surfactants (e.g., Tween-80) or cyclodextrins to enhance dispersion .
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s reactivity in further derivatization?
The electron-withdrawing acetoxy groups on the benzamido moieties deactivate the aromatic ring, directing electrophilic substitution to the para positions of the central benzoic acid core. Computational modeling (e.g., DFT calculations) can predict regioselectivity, validated experimentally via nitration or halogenation reactions .
Q. What mechanisms underlie contradictory spectral data for degradation products?
Discrepancies in LC-MS or NMR data (e.g., unexpected m/z peaks) may arise from:
- Hydrolysis artifacts : Acetoxy groups hydrolyzing to hydroxyls under acidic/basic conditions, forming 2,4-Bis(2-hydroxybenzamido)benzoic acid.
- Oxidative side reactions : Amide bond cleavage under oxidative stress (e.g., HO). Use 2D-NMR (COSY, HSQC) and isotopic labeling (e.g., O) to trace degradation pathways .
Q. How can the compound’s potential bioactivity be systematically evaluated?
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC/MBC) against Gram-positive/negative bacteria.
- Enzyme inhibition : Screen against COX-2 or proteases using fluorogenic substrates.
- ADME profiling : Use Caco-2 cell monolayers for permeability and microsomal stability assays .
Methodological Challenges
Q. What analytical methods resolve co-elution issues in HPLC purity analysis?
Q. How can computational tools predict metabolic pathways for this compound?
Use in silico platforms like ADMET Predictor or MetaCore to model phase I/II metabolism. For example:
- Phase I : Hydrolysis of acetoxy groups to hydroxyls.
- Phase II : Glucuronidation of free hydroxyls. Validate predictions with in vitro hepatocyte assays .
Data Interpretation and Reproducibility
Q. How should researchers address batch-to-batch variability in biological activity data?
- Quality control : Enforce strict synthesis protocols (e.g., reaction time, temperature).
- Statistical analysis : Use ANOVA to identify significant variability sources (e.g., impurity profiles).
- Bioactivity normalization : Express results as % inhibition relative to a positive control (e.g., aspirin for anti-inflammatory assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
